4-Chloro-3,5-bis(3-methylphenyl)-1,2-oxazole
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Overview
Description
4-Chloro-3,5-bis(3-methylphenyl)isoxazole is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide spectrum of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3,5-bis(3-methylphenyl)isoxazole typically involves the cycloaddition of nitrile oxides with alkynes. One common method employs the use of copper (I) or ruthenium (II) catalysts for the (3 + 2) cycloaddition reaction . Another approach involves the use of tert-butyl nitrite or isoamyl nitrite, which enables an efficient, one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .
Industrial Production Methods
Industrial production of isoxazoles, including 4-chloro-3,5-bis(3-methylphenyl)isoxazole, often utilizes metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . Microwave-assisted synthesis is another efficient method that has been reported for the production of 5-substituted isoxazoles .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,5-bis(3-methylphenyl)isoxazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Chloro-3,5-bis(3-methylphenyl)isoxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its analgesic, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-3,5-bis(3-methylphenyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Diphenylisoxazole: Similar structure but lacks the chloro and methyl groups.
4-Chloro-3,5-diphenylisoxazole: Similar structure but lacks the methyl groups.
3,5-Bis(3-methylphenyl)isoxazole: Similar structure but lacks the chloro group.
Uniqueness
4-Chloro-3,5-bis(3-methylphenyl)isoxazole is unique due to the presence of both chloro and methyl groups, which may enhance its biological activity and selectivity compared to similar compounds. These structural features can influence the compound’s pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C17H14ClNO |
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Molecular Weight |
283.7 g/mol |
IUPAC Name |
4-chloro-3,5-bis(3-methylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C17H14ClNO/c1-11-5-3-7-13(9-11)16-15(18)17(20-19-16)14-8-4-6-12(2)10-14/h3-10H,1-2H3 |
InChI Key |
BLMCBOBQSULMAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C(=NO2)C3=CC=CC(=C3)C)Cl |
Origin of Product |
United States |
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